molecular formula C10H6N4O4 B14201064 5-Nitro-2-(4-nitrophenyl)pyrimidine CAS No. 857407-75-1

5-Nitro-2-(4-nitrophenyl)pyrimidine

Cat. No.: B14201064
CAS No.: 857407-75-1
M. Wt: 246.18 g/mol
InChI Key: AIIBAAJLDMVHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(4-nitrophenyl)pyrimidine is a pyrimidine derivative featuring nitro (-NO₂) substituents at the 5-position of the pyrimidine ring and a 4-nitrophenyl group at the 2-position. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to engage in hydrogen bonding.

Properties

CAS No.

857407-75-1

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

IUPAC Name

5-nitro-2-(4-nitrophenyl)pyrimidine

InChI

InChI=1S/C10H6N4O4/c15-13(16)8-3-1-7(2-4-8)10-11-5-9(6-12-10)14(17)18/h1-6H

InChI Key

AIIBAAJLDMVHPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Pyrimidine Precursors

The direct nitration of 2-(4-nitrophenyl)pyrimidine represents a straightforward route, though achieving regioselectivity at the 5-position requires precise conditions. In a method adapted from CN102060783A , nitration is performed using a mixture of sulfuric acid (vitriol oil) and nitric acid (nitrosonitric acid) at 40–50°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the electron-deficient 5-position due to the directing effects of the existing 4-nitrophenyl group. Yields for this step range from 82% to 87%, contingent on maintaining temperatures below 30°C during reagent addition to minimize byproducts.

Arylation of Pre-nitrated Pyrimidines

Alternatively, 5-nitropyrimidine-2-chloride serves as a reactive intermediate for introducing the 4-nitrophenyl group. As demonstrated in J. Am. Chem. Soc. 1956 , nucleophilic aromatic substitution (NAS) with 4-nitrophenyl Grignard reagents in tetrahydrofuran (THF) achieves substitution at the 2-position. However, the electron-withdrawing nitro groups reduce pyrimidine reactivity, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 h). Catalytic systems, such as copper(I) iodide and 1,10-phenanthroline, enhance coupling efficiency, yielding the target compound in 75–80% purity.

Pyrimidine Ring Construction via Condensation Reactions

Biginelli-like Multicomponent Reactions

A convergent synthesis route involves constructing the pyrimidine ring from 4-nitrophenyl-containing precursors. For example, CN102060783A details the condensation of 4-nitrobenzamidine with dimethyl malonate in ethanol under basic conditions (sodium hydride, 2.55 mol). The reaction proceeds via cyclodehydration at reflux (3 h), forming 2-(4-nitrophenyl)-4,6-dihydroxypyrimidine in 76.9% yield. Subsequent nitration at the 5-position follows the protocol outlined in Section 1.1.

Amidines and β-Ketoesters

Analogous to methods in Gondela and Walczak (2005) , 4-nitrobenzamidine hydrochloride reacts with ethyl acetoacetate in acetic acid to yield 2-(4-nitrophenyl)-5-methylpyrimidin-4-ol. Nitration with fuming nitric acid introduces the 5-nitro group, though competing oxidation of the methyl substituent necessitates careful stoichiometric control (1:1.2 molar ratio of substrate to HNO₃). Post-nitration, chlorination with POCl₃ and N,N-diisopropylethylamine converts the 4-hydroxy group to chloride, facilitating final purification via recrystallization (91.7% yield).

Halogenation and Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Modern approaches employ palladium-catalyzed cross-coupling to attach the 4-nitrophenyl group. Starting with 2-chloro-5-nitropyrimidine (synthesized via POCl₃ treatment of 5-nitro-2-hydroxypyrimidine), Suzuki coupling with 4-nitrophenylboronic acid under Pd(PPh₃)₄ catalysis achieves 68–72% yields. Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Maximizes turnover
Base K₂CO₃ Neutralizes HX byproduct
Solvent DME/H₂O (4:1) Enhances solubility
Temperature 80°C Balances rate and decomposition

Ullmann-Type Coupling

For substrates resistant to NAS, copper-mediated Ullmann coupling offers an alternative. Reacting 2-iodo-5-nitropyrimidine with 4-nitroaniline in dimethylformamide (DMF) at 120°C with CuI/1,10-phenanthroline affords the target compound in 65% yield. This method circumvents the need for pre-functionalized boronic acids but requires rigorous exclusion of moisture to prevent hydrolysis.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H-NMR (DMSO-d₆, 400 MHz) exhibits distinct signals for the pyrimidine and aryl protons:

  • δ 9.12 (s, 1H, H-6)
  • δ 8.85 (d, J = 8.8 Hz, 2H, aryl H-2/H-6)
  • δ 8.45 (d, J = 8.8 Hz, 2H, aryl H-3/H-5)

¹³C-NMR confirms the presence of nitro groups (C-NO₂ at δ 148–150 ppm) and the pyrimidine ring (C-4 at δ 160.2 ppm).

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at m/z 273.03 [M+H]⁺, consistent with the molecular formula C₁₀H₆N₄O₄. Fragmentation patterns include loss of NO₂ (46 Da) and subsequent ring cleavage, corroborating the assigned structure.

Challenges and Mitigation Strategies

Byproduct Formation

Competing nitration at the 4-position of the pyrimidine ring occurs under highly acidic conditions, generating 4-nitro-2-(4-nitrophenyl)pyrimidine as a minor product (5–12%). Gradient recrystallization from ethanol/water mixtures (3:1 v/v) effectively isolates the desired isomer.

Explosive Hazards

Nitro-containing intermediates, particularly 5-nitro-2-chloropyrimidine, exhibit thermal instability above 150°C. Small-scale batches (≤100 g) and inert atmosphere handling (N₂ or Ar) mitigate decomposition risks.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-(4-nitrophenyl)pyrimidine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 5-Amino-2-(4-aminophenyl)pyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Nitro-2-(4-nitrophenyl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro groups can enhance the compound’s ability to interact with biological targets .

Industry: This compound is also used in the development of materials with specific electronic properties. Its aromatic structure and substituents make it suitable for use in organic electronics and as a precursor for dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-nitrophenyl)pyrimidine and its derivatives often involves the interaction with biological macromolecules such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Compound : 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine ()

  • Structure : Features a bromo substituent at the 5-position and a pyrazolyl group at the 2-position, linked to a 4-nitrophenyl moiety.
  • Key Properties :
    • Crystal Structure : The pyrimidine and pyrazoline rings are nearly planar (dihedral angle: 10.81°), with the nitrobenzene group perpendicular to the pyrazoline ring .
    • Intermolecular Interactions : Stabilized by C–H⋯N and C–H⋯O contacts, forming dimeric and chain structures.
  • Comparison: Replacing the nitro group with bromo alters electronic properties (electron-withdrawing vs. The nitro group in 5-Nitro-2-(4-nitrophenyl)pyrimidine may enhance electrophilic substitution reactions compared to bromo analogs.

Fused-Ring Pyrimidine Derivatives

Compounds : 9-Aryl-7-(4-nitrophenyl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines ()

  • Synthesis: Derived from 5-amino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles via reactions with triethyl orthoformate or carbon disulfide .
  • Key Properties :
    • Melting Points : >340°C for fused derivatives (e.g., compound 16a), indicating high thermal stability.
    • Spectroscopic Data : IR spectra show NH (3421 cm⁻¹) and C=S (1240 cm⁻¹) stretches, while ¹H-NMR reveals pyrimidine protons near δ 9.7–9.8 ppm .
  • In contrast, this compound’s simpler structure may offer synthetic versatility for further functionalization.

Nitroso Derivatives

Compound: 5-Nitroso-2,4,6-triaminopyrimidine ()

  • Structure: Contains a nitroso (-NO) group at the 5-position and amino groups at 2,4,6-positions.
  • Applications : Used as a precursor in pharmaceutical synthesis (e.g., Triamterene EP Impurity A) .
  • This compound’s nitro groups may enhance electrophilicity, making it more reactive in nucleophilic substitutions.

Nitrofuran-Based Carcinogens

Compounds : N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide and derivatives (–5, 7)

  • Structure : Nitrofuran core with nitro and thiazolyl groups.
  • Biological Activity: Potent urinary bladder carcinogens in rats, inducing hyperplasia and carcinomas within weeks .
  • Comparison : While structurally distinct from pyrimidines, these compounds highlight the role of nitro groups in bioactivation and toxicity. This compound’s nitro substituents warrant caution in biological applications, though its pyrimidine core may mitigate metabolic activation pathways seen in nitrofurans.

Data Table: Comparative Analysis of Key Compounds

Compound Class/Name Substituents/Features Melting Point (°C) Key Spectral Data Biological Activity Reference
This compound 5-NO₂, 2-(4-NO₂C₆H₄) Not reported N/A Not studied -
5-Bromo-2-[...]pyrimidine () 5-Br, pyrazolyl, 4-NO₂C₆H₄ Not reported C–H⋯N/O contacts, planar rings Structural studies
9-Aryl-7-(4-nitrophenyl)pyrazolo[...] Fused rings, 4-NO₂C₆H₄ >340 IR: 3421 cm⁻¹ (NH), 1240 cm⁻¹ (C=S) Potential bioactivity
N-[4-(5-Nitro-2-furyl)...formamide Nitrofuran, thiazolyl N/A N/A Bladder carcinogen (rats)
5-Nitroso-2,4,6-triaminopyrimidine 5-NO, 2,4,6-NH₂ Not reported N/A Pharmaceutical intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.